5-(Carbamoylamino)-2-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-YL}formamido)pentanoic acid
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Overview
Description
5-(Carbamoylamino)-2-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-YL}formamido)pentanoic acid is a complex organic compound featuring a thiazole ring, a trifluoromethoxyphenyl group, and a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Carbamoylamino)-2-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-YL}formamido)pentanoic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Trifluoromethoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a trifluoromethoxy group is introduced to the phenyl ring.
Coupling with Pentanoic Acid: The final step involves coupling the thiazole derivative with a pentanoic acid derivative, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl group.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring or phenyl group.
Reduction: Reduced forms of the carbonyl-containing groups.
Substitution: Substituted derivatives where the trifluoromethoxy group is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazole derivatives and trifluoromethoxyphenyl groups in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, 5-(Carbamoylamino)-2-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-YL}formamido)pentanoic acid is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific molecular targets.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(Carbamoylamino)-2-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-YL}formamido)pentanoic acid involves its interaction with specific molecular targets. The thiazole ring and trifluoromethoxyphenyl group are likely to play crucial roles in binding to these targets, potentially affecting biological pathways related to disease processes.
Comparison with Similar Compounds
Similar Compounds
5-(Carbamoylamino)-2-({4-methyl-2-[4-(methoxy)phenyl]-1,3-thiazol-5-YL}formamido)pentanoic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
5-(Carbamoylamino)-2-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-YL}formamido)pentanoic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 5-(Carbamoylamino)-2-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-YL}formamido)pentanoic acid imparts unique electronic and steric properties, potentially enhancing its reactivity and binding affinity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
Molecular Formula |
C18H19F3N4O5S |
---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
(2S)-5-(carbamoylamino)-2-[[4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C18H19F3N4O5S/c1-9-13(14(26)25-12(16(27)28)3-2-8-23-17(22)29)31-15(24-9)10-4-6-11(7-5-10)30-18(19,20)21/h4-7,12H,2-3,8H2,1H3,(H,25,26)(H,27,28)(H3,22,23,29)/t12-/m0/s1 |
InChI Key |
KINGFEMOZZAAML-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)N[C@@H](CCCNC(=O)N)C(=O)O |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)NC(CCCNC(=O)N)C(=O)O |
Origin of Product |
United States |
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